Bunaftine

Description

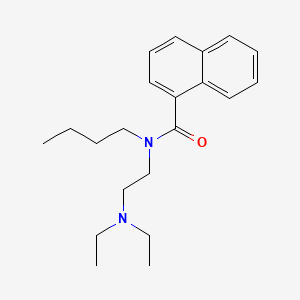

Structure

3D Structure

Propriétés

IUPAC Name |

N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20/h8-14H,4-7,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGZXRYELYWJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186165 | |

| Record name | Bunaftine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32421-46-8 | |

| Record name | Bunaftine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32421-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunaftine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032421468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunaftine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bunaftine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bunaftine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUNAFTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH09PRQ3FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Electrophysiological Effects

Mechanisms of Antiarrhythmic Action

The antiarrhythmic action of Bunaftine is primarily mediated by its interaction with specific cardiac ion channels, which in turn leads to characteristic changes in the myocardial action potential.

This compound has been shown to modulate several key cardiac ion channels, contributing to its antiarrhythmic profile.

This compound is recognized as a potassium channel blocker, with a predominant effect on the rapid component of the delayed rectifier potassium current (IKr) ncats.iorjpbcs.comwikipedia.orgmedchemexpress.com. This blockade leads to a delay in repolarization of the cardiac action potential drugbank.comwikipedia.org. The IKr current, generated by the hERG (Kv11.1) channel, plays a pivotal role in ventricular repolarization itaca.edu.eschemeurope.com. By inhibiting IKr, this compound prolongs the effective refractory period, which is a crucial mechanism for preventing re-entrant arrhythmias wikipedia.orgcvpharmacology.com.

Research indicates that this compound also exerts effects on sodium channels. Studies in guinea-pig ventricular fibers demonstrated that this compound, at concentrations greater than or equal to 10-5 M, significantly decreased the amplitude and maximum rate of rise of the action potential nih.gov. This suggests a reduction in the fast inward sodium current (I Na), which is responsible for the rapid depolarization phase (phase 0) of the action potential in non-nodal cardiac tissues cvpharmacology.comcvphysiology.commhmedical.com. Such a reduction in the maximum rate of rise of the action potential is characteristic of Class I antiarrhythmic agents nih.govmhmedical.com. This compound at concentrations of 1, 5, and 10 mg/L produced a concentration-dependent depression of the maximum rate of rise of the action potential in guinea pig papillary muscle preparations medchemexpress.comjst.go.jp.

| Concentration (mg/L) | Effect on Maximum Rate of Rise of Action Potential |

|---|---|

| 1 | Concentration-dependent depression medchemexpress.comjst.go.jp |

| 5 | Concentration-dependent depression medchemexpress.comjst.go.jp |

| 10 | Concentration-dependent depression medchemexpress.comjst.go.jp |

While its primary actions are on potassium and sodium channels, some sources suggest that this compound does not significantly modify calcium-mediated action potentials nih.gov. However, it is generally classified among antiarrhythmic agents that may affect calcium channel blockade, among other mechanisms nih.govechemi.com.

The modulation of cardiac ion channels by this compound directly translates into observable changes in the myocardial action potential.

A hallmark electrophysiological effect of this compound is the prolongation of the action potential duration (APD) drugbank.comcvpharmacology.comnih.govmedchemexpress.com. This effect is observed in various cardiac preparations, including guinea-pig ventricular fibers and isolated rat atria nih.govnih.gov. In guinea-pig ventricular fibers, this compound at concentrations greater than or equal to 10-6 M significantly prolonged both the action potential duration and the effective refractory period nih.gov. Similarly, in isolated left atria, this compound prolonged the effective refractory period nih.gov. This prolongation of APD is a characteristic feature of Class III antiarrhythmic agents, which primarily act by delaying repolarization through potassium channel blockade drugbank.comwikipedia.orgcvpharmacology.com.

| Preparation | This compound Concentration | Effect on Action Potential Duration (APD) | Effect on Effective Refractory Period (ERP) |

|---|---|---|---|

| Guinea-pig ventricular fibers | ≥ 10-6 M | Prolonged nih.gov | Prolonged nih.gov |

| Isolated left rat atria | Not specified (dose-dependent) | Not explicitly stated, but ERP prolonged nih.gov | Prolonged nih.gov |

| Guinea pig papillary muscle | 1 and 5 mg/L | Significantly prolonged (APD50, APD90) medchemexpress.comjst.go.jp | Not specified medchemexpress.comjst.go.jp |

Effects on Myocardial Action Potentials

Effective Refractory Period (ERP) Modulation

The effective refractory period (ERP) is a critical phase in the cardiac cycle during which a new action potential cannot be initiated, even with a strong stimulus. This protective mechanism helps maintain regular heart rhythm and prevents arrhythmias. taylorandfrancis.comwikipedia.orgmappinglab.com this compound has been shown to prolong the effective refractory period in various cardiac preparations. In isolated rat atria, this compound prolonged the ERP and reduced atrial excitability. nih.gov Similarly, in guinea-pig ventricular fibers, concentrations of this compound greater than or equal to 10⁻⁶ M significantly prolonged both the action potential duration and the effective refractory period. nih.gov This prolongation of ERP is a common characteristic of antiarrhythmic agents, particularly those in Class III, as it helps to abolish re-entry currents that can lead to tachyarrhythmias. wikipedia.orgmappinglab.com

Depression of Depolarization Velocity (Vmax)

This compound depresses the maximum rate of rise of the action potential (Vmax), which is a measure of the speed of depolarization. In guinea-pig ventricular fibers, this compound at concentrations of 10⁻⁵ M or higher significantly decreased the amplitude and maximum rate of rise of the action potential. nih.gov This effect is concentration-dependent. For instance, in guinea pig papillary muscle preparations, bunaftide at 1, 5, and 10 mg/L produced a concentration-dependent depression of the maximum rate of rise of the action potential without affecting the resting membrane potential or action potential amplitude. medchemexpress.com This depression of Vmax is indicative of sodium channel blockade, a characteristic of Class I antiarrhythmic drugs. nih.gov

Membrane Stabilizing Activity

This compound possesses membrane stabilizing activity. This effect is similar to that of sodium channel blockers, which are classified as Class I antiarrhythmics. nih.govicdlist.comwikipedia.org Membrane stabilization involves the inhibition or complete abolishment of action potential propagation across the cell membrane. wikipedia.org This activity contributes to its antiarrhythmic properties by altering the excitability of cardiac cells. nih.govicdlist.com

Cardiodepressant Effects on Cardiac Activity

This compound exhibits direct cardiodepressant effects on cardiac activity. In spontaneously beating isolated double atria, this compound produced a dose-dependent decrease in several parameters, including heart rate, contractile force, work index, and the maximum following frequency at which the atria could respond to electrical stimulation. It also depressed pacemaker activity and increased sinus node recovery time. nih.gov These findings suggest that this compound's cardiodepressant effects are similar to those of quinidine (B1679956), another antiarrhythmic agent. nih.gov

Interactions with Endogenous Modulators

Absence of Blockade of Catecholamine Responses (e.g., Isoprenaline)

This compound does not block the positive chronotropic (heart rate increasing) and inotropic (contractility increasing) responses to isoprenaline. nih.gov Isoprenaline is a non-selective beta-adrenergic agonist that increases heart rate and contractility by stimulating beta-adrenergic receptors. wikipedia.orgdrugbank.comnih.gov The lack of blockade by this compound indicates that its primary mechanism of action does not involve antagonism of beta-adrenergic receptors. nih.gov

Response to Calcium Concentration Changes

This compound does not reduce the positive inotropic effect observed with raised calcium concentrations. nih.gov This suggests that its cardiodepressant or antiarrhythmic actions are not primarily mediated by interfering with calcium-mediated inotropy, which is distinct from the mechanisms of some other cardiovascular drugs that directly affect calcium channels. nih.govcvpharmacology.comjmb.or.krberthold.comresearchgate.net

Cellular and Subcellular Mechanism Studies

Effects on Cellular Morphology and Cytoskeletal Integrity

Bunaftine induces notable changes in the physical characteristics of cells and the organization of their internal scaffolding, the cytoskeleton. nih.gov

At concentrations ranging from 0.5 to 2.0 mM, this compound causes cultured human fibroblasts and HeLa cells to contract and round up, accompanied by a loss of microvilli-like processes. nih.govmedchemexpress.commedchemexpress.com Within the cytoplasm, aggregates of dense, partly granular, and partly fibrillar material are observed, and the rough endoplasmic reticulum becomes vesiculated. nih.govmedchemexpress.commedchemexpress.com Immunofluorescence microscopy, utilizing DNase I and anti-DNase I, has demonstrated that this compound directly disrupts bundles of actin filaments. nih.govmedchemexpress.commedchemexpress.comresearchgate.net This disruption leads to the formation of aberrant structures such as rings, coils, and granules of actin. nih.govmedchemexpress.commedchemexpress.comresearchgate.net This mechanism of interference with microfilament bundles is distinct from that of cytochalasins. nih.gov

Interference with Mitotic Activity and Cell Cycle Progression

This compound significantly modulates cellular proliferation by influencing mitotic activity and inducing cell cycle arrest. nih.gov

The effect of this compound on the percentage of mitotic cells is concentration-dependent and biphasic. nih.govmedchemexpress.commedchemexpress.com At a concentration of 0.4 mM, this compound has been observed to increase the percentage of mitotic cells. nih.govmedchemexpress.commedchemexpress.com However, at higher concentrations, specifically between 0.8 mM and 1.0 mM, this compound markedly decreases the percentage of mitotic cells. nih.govmedchemexpress.commedchemexpress.com This decrease occurs without an accumulation of cells in any particular stage of mitosis, suggesting an arrest prior to or early in the mitotic phase. nih.gov

Table 1: Effect of this compound Concentration on Mitotic Cell Percentage

| This compound Concentration (mM) | Effect on Mitotic Cell Percentage | Observation | Source |

| 0.4 | Increased | Without accumulation in specific mitotic stages. | nih.govmedchemexpress.commedchemexpress.com |

| 0.8 - 1.0 | Markedly Decreased | Without accumulation in specific mitotic stages. | nih.govmedchemexpress.commedchemexpress.com |

The decrease in mitotic cell percentage at higher concentrations suggests that this compound induces cell cycle arrest. nih.govmedchemexpress.commedchemexpress.com It is proposed that the drug may arrest the cell cycle at a point before mitosis (G2/M checkpoint or earlier). nih.govnih.govlibretexts.org Furthermore, research indicates that there may be a critical concentration of this compound above which this cell cycle arrest becomes permanent. nih.govmedchemexpress.commedchemexpress.com This implies that this compound interferes with the regulatory mechanisms that govern cell cycle progression, preventing cells from entering or completing mitosis. nih.govnih.gov

Metabolic Impact at the Cellular Level

Studies have explored this compound's influence on key metabolic processes within cells, specifically glycolysis and oxygen consumption, while also noting its lack of impact on cellular ATP levels as a primary effect.

Influence on Glycolysis

Research indicates that this compound has a stimulatory effect on glycolysis. In investigations comparing various antiarrhythmic agents on rabbit heart tissue, this compound, alongside quinidine (B1679956) and ajmaline, was observed to stimulate glycolysis. nih.gov

Table 1: Influence of Antiarrhythmic Agents on Glycolysis in Rabbit Heart

| Compound | Effect on Glycolysis |

| This compound | Stimulated |

| Quinidine | Stimulated |

| Ajmaline | Stimulated |

| Procainamide | Inactive |

| Xylocaine | Inhibited |

| Propranolol | Inhibited |

Effects on Oxygen Consumption

Regarding oxygen consumption, this compound has been shown to reduce myocardial oxygen consumption, but only when present at high concentrations. This effect was also observed with quinidine under similar conditions. nih.gov

Table 2: Effects of this compound and Quinidine on Myocardial Oxygen Consumption

| Compound | Concentration | Effect on Myocardial Oxygen Consumption |

| This compound | High | Reduced |

| Quinidine | High | Reduced |

Potential Protein Interactions

The interaction of this compound with cellular proteins, particularly actin and myosin, has been a subject of investigation, although the precise mechanisms remain to be fully elucidated.

Investigated Binding to Actin

While this compound has been noted to interfere with the integrity of microfilament bundles, such as those formed by actin filaments, the specific details of its direct binding to actin remain to be elucidated. Immunofluorescence microscopy studies in cultured human fibroblasts and HeLa cells treated with this compound (at concentrations of 0.5-2.0 mM) showed disruption of actin filament bundles, forming rings, coils, and granules. However, the exact mechanism of this compound's interaction with actin, including direct binding, requires further clarification. nih.govresearchgate.net

Investigated Binding to Myosin

Similar to its interaction with actin, the possible binding of this compound to myosin has been considered in research. However, detailed aspects of this potential interaction and its mechanism of action have not yet been fully elucidated. nih.govresearchgate.net

Phosphodiesterase Enzyme Interaction (Historical Perspective)

The understanding of phosphodiesterases and their role in cellular signaling dates back to the discovery of cyclic adenosine (B11128) monophosphate (cAMP) in 1958 by Dr. Earl W. Sutherland, who later identified the enzymes responsible for cAMP degradation, termed phosphodiesterases nih.govnih.gov. These enzymes hydrolyze cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) into their inactive 5'-monophosphate forms, thereby regulating their intracellular concentrations and influencing numerous physiological processes nih.govnih.gov.

This compound has been classified as a cyclic AMP phosphodiesterase III (PDE III) inhibitor googleapis.comethernet.edu.et. PDE3, also known as cGMP-inhibited phosphodiesterase, is a key enzyme involved in the hydrolysis of cAMP, and to a lesser extent cGMP, in various tissues, including the myocardium nih.govmdpi.com. Inhibition of PDE3 prevents the breakdown of cAMP, leading to an increase in its intracellular concentration. In cardiac cells, elevated cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates target proteins, resulting in increased cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy) nih.govmdpi.com. This mechanism is particularly relevant to the antiarrhythmic properties historically associated with this compound googleapis.comethernet.edu.et.

To illustrate the quantitative assessment typically associated with PDE3 inhibitors, a table of other well-characterized PDE3 inhibitors and their reported IC50 values is provided below. These examples demonstrate the range of inhibitory potencies observed within this class of compounds.

Table 1: Illustrative Examples of Phosphodiesterase Type 3 (PDE3) Inhibitors and Their IC50 Values

| Compound Name | PDE3 IC50 Value | Notes |

| Cilostamide | 27 nM (PDE3A), 50 nM (PDE3B) | Selective inhibitor of type III phosphodiesterases. epo.org |

| Cilostazol | 0.2 µM | Potent cyclic nucleotide phosphodiesterase type 3 (PDE3) inhibitor. epo.org |

| Pimobendan | 0.32 µM | Selective inhibitor of PDE3. epo.org |

| Olprinone | 0.35 mM (human cardiac PDE III) | Phosphodiesterase III (PDE3) inhibitor. epo.org |

| Milrinone | 2.1 µM | Phosphodiesterase 3 (PDE3) inhibitor, used to increase heart's contractility. epo.org |

| IBMX | 6.5 ± 1.2 µM | Nonspecific inhibitor of phosphodiesterase (PDE), also inhibits PDE4 and PDE5. epo.org |

Preclinical Research Models and Findings

In Vitro Electrophysiological Investigations

In vitro electrophysiological studies have been instrumental in understanding Bunaftine's direct effects on cardiac electrical activity across different mammalian preparations.

Studies on isolated cardiac tissues from guinea pigs and rats have revealed significant electrophysiological alterations induced by this compound.

Investigations into guinea-pig ventricular fibers have shown that this compound (BNA) at concentrations of 10-7 M to 10-4 M induces several notable electrophysiological changes. At concentrations equal to or greater than 10-5 M, this compound did not alter the resting membrane potential but significantly reduced the amplitude and maximum rate of rise (Vmax) of the action potential. Furthermore, it caused a downward and rightward shift in the membrane responsiveness and membrane reactivation curves. At concentrations equal to or greater than 10-6 M, both the action potential duration (APD) and the effective refractory period (ERP) were prolonged. This compound also led to a decrease in ventricular excitability and maximum following frequency. The compound was observed to suppress pacemaker activity induced in ventricular muscle fibers by barium ions or adrenaline, yet it did not modify calcium-mediated action potentials. nih.gov

Table 1: Electrophysiological Effects of this compound on Guinea-Pig Ventricular Fibers

| Parameter | Effect at ≥ 10-5 M | Effect at ≥ 10-6 M | Notes | Source |

| Resting Membrane Potential | No change | N/A | nih.gov | |

| Action Potential Amplitude | Decreased | N/A | nih.gov | |

| Maximum Rate of Rise (Vmax) | Decreased | N/A | nih.gov | |

| Membrane Responsiveness/Reactivation | Shifted downward/rightward | N/A | nih.gov | |

| Action Potential Duration (APD) | N/A | Prolonged | nih.gov | |

| Effective Refractory Period (ERP) | N/A | Prolonged | nih.gov | |

| Ventricular Excitability | Decreased | N/A | nih.gov | |

| Maximum Following Frequency | Decreased | N/A | nih.gov | |

| Ba- or Adrenaline-induced Pacemaker Activity | Suppressed | N/A | nih.gov | |

| Ca-mediated Action Potentials | No modification | N/A | nih.gov |

In guinea-pig papillary muscle preparations, Bunaftide (this compound) demonstrated a concentration-dependent depression of the maximum rate of rise of the action potential. This effect was observed at concentrations of 1, 5, and 10 mg/L. Notably, this compound did not influence the resting membrane potential or the action potential amplitude in these preparations. The action potential duration at 50% and 90% repolarization (APD50, APD90) was significantly prolonged when treated with 1 and 5 mg/L of Bunaftide, but no change was observed at 10 mg/L. mims.comwikipedia.org

Table 2: Electrophysiological Effects of this compound on Guinea-Pig Papillary Muscle

| Parameter | Effect at 1, 5, 10 mg/L | Effect at 1, 5 mg/L | Effect at 10 mg/L | Source |

| Maximum Rate of Rise of Action Potential | Concentration-dependent depression | N/A | N/A | mims.comwikipedia.org |

| Resting Membrane Potential | No effect | N/A | N/A | mims.comwikipedia.org |

| Action Potential Amplitude | No effect | N/A | N/A | mims.comwikipedia.org |

| Action Potential Duration (APD50, APD90) | N/A | Significantly prolonged | No change | mims.comwikipedia.org |

Studies on isolated rat atrial preparations revealed that this compound produced a dose-dependent reduction in various parameters. In spontaneously beating double atria, this compound decreased the rate, contractile force, work index, and the maximum following frequency at which the atria could respond to electrical stimulation. It also depressed pacemaker activity and increased the sinus node recovery time. In isolated left atria, this compound prolonged the effective refractory period and diminished atrial excitability. Interestingly, this compound did not impede positive chronotropic and inotropic responses to isoprenaline, nor did it reduce the positive inotropic effect observed with elevated calcium concentrations. wikipedia.org

Table 3: Electrophysiological Effects of this compound on Rat Atrial Preparations

| Parameter | Effect of this compound | Source |

| Rate (spontaneously beating atria) | Dose-dependent decrease | wikipedia.org |

| Contractile Force (spontaneously beating atria) | Dose-dependent decrease | wikipedia.org |

| Work Index (spontaneously beating atria) | Dose-dependent decrease | wikipedia.org |

| Maximum Following Frequency (spontaneously beating atria) | Dose-dependent decrease | wikipedia.org |

| Pacemaker Activity (spontaneously beating atria) | Depressed | wikipedia.org |

| Sinus Node Recovery Time | Increased | wikipedia.org |

| Effective Refractory Period (isolated left atria) | Prolonged | wikipedia.org |

| Atrial Excitability (isolated left atria) | Decreased | wikipedia.org |

| Response to Isoprenaline | Did not block positive chronotropic/inotropic responses | wikipedia.org |

| Response to Raised Calcium Concentrations | Did not reduce positive inotropic effect | wikipedia.org |

This compound's electrophysiological profile has been compared with other antiarrhythmic agents, particularly quinidine (B1679956) and amiodarone. In isolated rat atria, this compound exhibited a direct cardiodepressant effect similar to that of quinidine. wikipedia.org Based on its effects, particularly the depression of the maximum rate of rise of the action potential (a Class I effect) and the prolongation of action potential duration and effective refractory period (a Class III effect), this compound has been described with mixed antiarrhythmic properties. Some classifications categorize this compound as a Class I antiarrhythmic agent, similar to quinidine, according to the Vaughan Williams classification. wikipedia.org Conversely, other sources classify this compound predominantly as a Class III antiarrhythmic agent, noting its role as a potassium channel blocker. wikipedia.orgwikipedia.orgwikidata.orgkegg.jp This dual activity suggests that this compound modulates both sodium and potassium channels, contributing to its antiarrhythmic actions. This compound is also grouped with other Class III antiarrhythmics such as amiodarone, dronedarone, bretylium, and ibutilide. wikidata.org

Isolated Mammalian Cardiac Tissue Studies

Cellular Culture Studies

Cellular culture studies involving this compound have primarily investigated its effects on cell morphology and mitotic activity in non-cardiac cell lines. At concentrations ranging from 0.5 to 2.0 mM, Bunaftide (this compound) induced contraction and rounding in cultured human embryonic fibroblasts and HeLa cells, accompanied by a loss of microvilli-like processes. Within the cytoplasm, aggregates of dense, partly granular, and partly fibrillar material were observed, and the rough endoplasmic reticulum became vesiculated. This compound also disrupted bundles of actin filaments, causing them to form rings, coils, and granules. Regarding cell proliferation, 0.4 mM Bunaftide increased the percentage of mitotic cells, while concentrations between 0.8 and 1.0 mM markedly decreased it, without causing accumulation of cells in any specific stage of mitosis. These findings suggest that the drug may arrest the cell cycle at a point preceding mitosis, with higher concentrations potentially leading to a permanent arrest. mims.com No electrophysiological studies of this compound on cultured cardiac cells were identified in the reviewed literature.

Clinical Research and Therapeutic Implications

Evaluation in Human Arrhythmia Management

Bunaftine, a naphthalenic derivative, has been the subject of clinical investigation to determine its efficacy and role in the management of various cardiac arrhythmias. Research has explored its utility in both preventing and treating irregular heart rhythms, with studies shedding light on its effectiveness in specific types of arrhythmias, including those occurring in the ventricles and the supraventricular region, as well as arrhythmias that arise as a complication of myocardial infarction.

Prophylactic Applications

Currently, there is a lack of available clinical data specifically evaluating the prophylactic applications of this compound in preventing the recurrence of cardiac arrhythmias. The primary focus of existing research has been on its therapeutic effects in terminating ongoing arrhythmias.

Therapeutic Applications

The therapeutic efficacy of this compound has been demonstrated in the acute termination of cardiac arrhythmias. Clinical studies have focused on its intravenous administration to promptly restore normal sinus rhythm in patients experiencing various tachyarrhythmias.

Efficacy in Ventricular Arrhythmias

While the primary focus of many clinical trials on antiarrhythmic drugs is the suppression of ventricular arrhythmias, including premature ventricular complexes (PVCs), specific clinical data on the efficacy of this compound for these conditions is not extensively detailed in available literature. The management of ventricular ectopy often involves a comprehensive approach, and the precise role of this compound in this context requires further elucidation through dedicated clinical investigation.

Efficacy in Supraventricular Tachyarrhythmias

A notable area of this compound's therapeutic potential lies in its effectiveness in managing supraventricular tachyarrhythmias. A significant clinical study investigated the intravenous administration of this compound in patients experiencing this type of arrhythmia. The results were promising, with the restoration of normal sinus rhythm observed in approximately 90% of the patients treated. nih.gov This high rate of efficacy suggests a potent antiarrhythmic effect on the mechanisms underlying supraventricular tachycardia.

Efficacy of Intravenous this compound in Supraventricular Tachyarrhythmias

| Parameter | Finding | Source |

|---|---|---|

| Patient Population | Patients with supraventricular tachyarrhythmias | nih.gov |

| Intervention | Intravenous administration of this compound | nih.gov |

| Efficacy | Restoration of sinus rhythm in ~90% of patients | nih.gov |

Application in Myocardial Infarction-Associated Arrhythmias

The management of arrhythmias that occur following a myocardial infarction is a critical aspect of patient care. While this compound has been mentioned in the context of treating arrhythmias in patients with myocardial infarction, specific clinical trial data detailing its efficacy and application in this particular patient population is limited in the currently available literature. nih.gov

Human Electrophysiological Assessment

The electrophysiological effects of this compound in humans have been investigated to understand its mechanism of action. One study focused on its impact on right atrial repolarization. Such studies are crucial for characterizing how the compound alters the electrical properties of the heart muscle, which in turn explains its antiarrhythmic effects. However, comprehensive data from human electrophysiology studies detailing its effects on various conduction intervals, such as the PR, QRS, and QT intervals, as well as the His-ventricular interval and sinoatrial conduction time, are not extensively available in the current body of scientific literature. Preclinical studies in animal models, such as guinea pig ventricular fibers, have shown that this compound can decrease the amplitude and maximum rate of rise of the action potential, and prolong the action potential duration and effective refractory period. nih.gov These findings provide a foundation for its antiarrhythmic properties, though direct translation to human electrophysiology requires further clinical investigation.

Monophasic Action Potential Recording in Atrial Tissue

Clinical studies in humans have employed monophasic action potential (MAP) recording techniques to directly measure the electrophysiological impact of this compound on atrial tissue. In one key study, MAP recordings were taken from the right atrium during the administration of the drug. elsevierpure.com

The research demonstrated that this compound induces a significant prolongation of the atrial repolarization period. This effect was observed as a direct lengthening of the right atrial monophasic action potential duration. The mean increase in repolarization duration was recorded at 18.4%. elsevierpure.com A notable finding was that the lengthening effect was more pronounced in patients who initially presented with shorter repolarization times. This change was strongly correlated with a significant reduction in the relative repolarisation rate of phase 3 of the action potential. elsevierpure.com Furthermore, when the heart rate was kept constant through atrial pacing, a clear increase in the total duration of the right atrial MAP was still observed, confirming the drug's direct effect on the atrial myocardium independent of heart rate changes. elsevierpure.com

Table 1: Effect of this compound on Right Atrial Monophasic Action Potential

| Parameter | Observation | Source |

|---|---|---|

| Mean Lengthening of Atrial Repolarisation | 18.4% | elsevierpure.com |

| Primary Electrophysiological Change | Prolongation of Monophasic Action Potential Duration | elsevierpure.com |

| Correlation | Strongly correlated with a reduction in the relative repolarisation rate of phase 3 | elsevierpure.com |

| Heart Rate Dependency | Effect persists during constant atrial pacing, indicating a direct myocardial action | elsevierpure.com |

Monophasic Action Potential Recording in Ventricular Tissue

The electrophysiological effects of this compound have also been examined in ventricular tissue. Laboratory studies using guinea-pig ventricular fibers have investigated the compound's impact on ventricular action potentials. wikipedia.org As a Class III antiarrhythmic agent, this compound's mechanism is expected to involve the prolongation of the action potential duration in ventricular myocytes, similar to its effect on atrial tissue. This action is characteristic of Class III drugs, which typically work by inhibiting potassium channels involved in repolarization, thereby extending the plateau phase (phase 2) and the rapid repolarization phase (phase 3) of the ventricular action potential.

Correlation of Electrophysiological Changes with Clinical Outcomes

The electrophysiological alterations induced by this compound, particularly in the atria, have been directly linked to its antiarrhythmic efficacy. In a clinical setting, the observed lengthening of the right atrial monophasic action potential was associated with positive clinical outcomes. elsevierpure.com

Specifically, in two patients with atrial fibrillation, the administration of this compound led to the conversion from atrial fibrillation to normal sinus rhythm. This therapeutic effect occurred concurrently with the progressive prolongation of the atrial MAP duration. elsevierpure.com This correlation strongly suggests that the antiarrhythmic properties of this compound are a direct consequence of its effect on atrial repolarization. By prolonging the repolarization phase and, consequently, the effective refractory period of the atrial cells, this compound helps to extinguish the re-entrant circuits that sustain atrial fibrillation. These findings support the classification of this compound as a Class III antiarrhythmic agent concerning its action on atrial tissue. elsevierpure.com

Investigational Therapeutic Areas Beyond Arrhythmias

While this compound is established as an antiarrhythmic agent, its potential application in other cardiovascular conditions has been considered. However, dedicated research into these areas remains limited.

Cardiac Reperfusion Injury

Based on available scientific literature, there is a lack of specific clinical research investigating the use of this compound for the prevention or treatment of cardiac reperfusion injury.

Coronary Artery Disease

There is no significant body of clinical evidence to support the investigation or use of this compound in the management of coronary artery disease.

General Cardiovascular Disorders

Beyond its primary classification as an antiarrhythmic, some research has explored the inotropic effects of this compound. wikipedia.org However, extensive clinical investigations into its utility for general cardiovascular disorders outside of arrhythmias have not been widely published.

Structure Activity Relationship Sar Studies

General Principles of SAR in Antiarrhythmic Drug Design

The design of antiarrhythmic drugs is guided by SAR principles, aiming to modulate cardiac electrical activity to prevent or correct arrhythmias. nih.gov A primary objective in rational drug design is to identify a molecular target that is relevant to the disease, offers a therapeutic opportunity, and is sufficiently characterized at a molecular level to enable specific drug screening. ahajournals.orgoup.com Ideally, the target should be selectively expressed in the target tissue and cell type, and its modulation should produce the desired therapeutic effect without unacceptable mechanism-based side effects. ahajournals.orgoup.com

A common observation across many antiarrhythmic drug series is the significant role of lipophilicity in enhancing potency. nih.govnih.gov However, there often exists an optimal lipophilic character, beyond which increased lipophilicity can lead to a decrease in antiarrhythmic potency. nih.gov Beyond lipophilicity, electronic parameters can also be crucial, suggesting that certain receptors may possess electronic sites that facilitate specific electronic interactions with drugs. nih.gov

Many antiarrhythmic agents exhibit "use-dependency," meaning their therapeutic effects are more pronounced at higher heart rates or in abnormal tissues, as they selectively block ion channels in their active or inactive states, with minimal impact on resting channels. nih.gov This property is a key consideration in SAR studies for this class of drugs. However, a challenge with classic antiarrhythmic drugs is their often low affinity and narrow therapeutic range, meaning small changes in tissue levels can lead to inadequate or excessive block. ahajournals.org The similarity of binding sites on voltage-dependent channels can also lead to cross-reactivity and unwanted side effects. ahajournals.org

Analysis of Functional Groups and Core Structure for Activity

Bunaftine is chemically identified as N-butyl-N-(2-(diethylamino)ethyl)-1-naphthamide, classifying it as a naphthalenecarboxamide. nih.gov Its core structure comprises a naphthalene (B1677914) ring system, an amide linkage, and two distinct alkylamine chains attached to the amide nitrogen: a butyl group and a 2-(diethylamino)ethyl group.

The functional groups within this compound's structure are critical to its antiarrhythmic activity:

Naphthalene Ring: This bicyclic aromatic system provides a significant lipophilic and rigid core to the molecule. Its planar nature and electron distribution contribute to interactions with biological targets.

Carboxamide Group: The amide linkage (R-CO-NR'R'') is a key structural feature. Amide bonds are relatively stable and can participate in hydrogen bonding, which is important for receptor binding.

Tertiary Amine (Diethylamino group): The diethylaminoethyl moiety contains a tertiary amine. Amines are often protonated at physiological pH, forming a positively charged species that can interact with negatively charged residues in ion channels or receptor binding sites. The presence of two ethyl groups on the nitrogen contributes to its lipophilicity and steric bulk.

While specific detailed research findings on how systematic modifications to each of this compound's functional groups or its core structure directly impact its antiarrhythmic activity (e.g., specific activity data for various this compound analogs) were not extensively available in the search results, general principles of antiarrhythmic SAR suggest the following:

Amine Basic Character: The basicity of the tertiary amine is likely important for its ability to interact with specific sites on ion channels, particularly voltage-gated sodium or potassium channels, which are targets for Class I and Class III antiarrhythmics, respectively. nih.gov

Steric and Electronic Properties: The spatial arrangement and electronic properties of these groups would dictate their fit into the binding pocket of the target ion channel and the nature of the interactions (e.g., hydrophobic, hydrogen bonding, electrostatic).

This compound has been shown to exhibit both Class I and Class III antiarrhythmic actions. In isolated guinea-pig ventricular tissue, lower concentrations (below 3-5 µM) of this compound produced a modest increase (about 8-10%) in Action Potential Duration (APD), indicative of Class III activity (potassium channel blockade). At higher concentrations (10-15 µM), a pronounced decrease in Vmax (maximum rate of depolarization) was observed, characteristic of Class I activity (sodium channel blockade). ethernet.edu.etepdf.pub This dual activity suggests that different structural features or conformational states of this compound might be responsible for interacting with distinct binding sites on sodium and potassium channels, or a single binding site with differential effects depending on concentration or channel state.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationships (QSAR) studies aim to establish mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For antiarrhythmic drugs, QSAR models frequently highlight the significant role of molecular lipophilicity, often measured by parameters like LogP, as a primary determinant of biological action. nih.gov This suggests that hydrophobic interactions are crucial for the binding of these agents to their targets. nih.gov In some instances, QSAR analyses also reveal the importance of electronic parameters, indicating that specific electronic interactions with receptor sites contribute to drug activity. nih.gov

While specific QSAR studies directly focused on this compound or its close analogs were not identified, the principles of QSAR are broadly applicable to antiarrhythmic agents. A typical QSAR approach for a compound like this compound would involve:

Defining a Series of Analogs: Synthesizing or identifying a series of compounds structurally related to this compound, with systematic variations in its functional groups (e.g., varying the length of the alkyl chains, modifying the amine substitution, or altering the naphthalene ring).

Measuring Biological Activity: Quantifying the antiarrhythmic activity of each analog using relevant in vitro or in vivo assays (e.g., effects on APD, Vmax, or arrhythmia models).

Calculating Molecular Descriptors: Computing a range of physicochemical descriptors for each compound, including lipophilicity (e.g., LogP, CLogP), electronic properties (e.g., Hammett constants, dipole moment), steric parameters (e.g., molar refractivity, Verloop steric parameters), and topological indices.

Developing a Statistical Model: Employing statistical methods (e.g., multiple linear regression, partial least squares) to find a correlation between the descriptors and the observed biological activity. A robust QSAR model would have high statistical parameters such as R² (coefficient of determination) and Q² (cross-validated R²), indicating good predictive power. nih.gov

Such a QSAR study could elucidate which specific physicochemical properties of this compound's naphthalene core, amide linker, or amine side chains are most critical for its Class I and Class III activities, providing a predictive framework for designing novel antiarrhythmic compounds with improved potency or selectivity.

Molecular Modeling and Docking Approaches for this compound (Conceptual)

Molecular modeling and docking are computational techniques that play a pivotal role in rational drug design by predicting the preferred orientation and binding affinity of small molecules (ligands) to their macromolecular targets (receptors). ijpras.comjscimedcentral.comasianjpr.com For a compound like this compound, which acts on ion channels, molecular docking could conceptually be applied to understand its interactions at an atomic level.

The conceptual application of molecular docking for this compound would involve:

Target Identification and Structure Preparation: Identifying the specific ion channel(s) (e.g., voltage-gated sodium channels, hERG potassium channels) that this compound interacts with. Obtaining or modeling the three-dimensional structure of these target proteins. This often involves X-ray crystallography, NMR spectroscopy, or homology modeling. jscimedcentral.com

Ligand Preparation: Generating the three-dimensional structure of this compound, including its various possible protonation states at physiological pH (given its tertiary amine) and conformational flexibility.

Docking Simulation: Using docking algorithms to "dock" this compound into the putative binding site(s) of the ion channel. These algorithms explore various conformations of this compound and orientations within the binding site, aiming to find the most energetically favorable binding poses. jscimedcentral.comresearchgate.net Common algorithms include Monte Carlo, genetic algorithms, and systematic searches. jscimedcentral.comnih.gov

Scoring and Analysis: Employing scoring functions to estimate the binding affinity of each generated pose. jscimedcentral.comnih.gov The pose with the lowest (most favorable) binding energy would be considered the most probable binding mode. Analysis would then focus on the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and the amino acid residues within the ion channel's binding pocket.

Given this compound's dual Class I and Class III activity, molecular docking could potentially shed light on whether it binds to distinct sites on sodium and potassium channels, or if a single binding site is modulated differently depending on the channel's state or this compound's concentration. While direct molecular docking studies for this compound were not found in the provided search results, this computational approach offers a powerful conceptual framework for dissecting its molecular interactions and guiding future antiarrhythmic drug discovery efforts. asianjpr.comnih.gov

Pharmacokinetic and Pharmacodynamic Interactions

Drug-Drug Interaction Profiles

Bunaftine is susceptible to a range of drug-drug interactions that can alter its clinical effects. These interactions are primarily categorized by their impact on cardiac electrophysiology and therapeutic efficacy.

The co-administration of this compound with other medications known to prolong the QTc interval can lead to an additive effect, substantially increasing the risk of developing potentially life-threatening cardiac arrhythmias, such as Torsades de Pointes. A significant number of drugs across various therapeutic classes have been identified to pose this risk when used concomitantly with this compound. drugbank.com

Table 1: Drugs that may Increase the Risk or Severity of QTc Prolongation when Combined with this compound drugbank.com

| Drug Class | Interacting Drug |

|---|---|

| Antiarrhythmics | Amiodarone, Disopyramide, Dofetilide, Dronedarone, Quinidine (B1679956), Sotalol |

| Antibiotics | Azithromycin, Clarithromycin, Erythromycin, Levofloxacin, Moxifloxacin |

| Antifungals | Fluconazole, Ketoconazole, Voriconazole |

| Antipsychotics | Chlorpromazine, Haloperidol, Olanzapine, Quetiapine, Risperidone, Thioridazine |

| Antidepressants | Citalopram, Escitalopram, Fluoxetine, Sertraline, Tricyclic Antidepressants (e.g., Amitriptyline) |

| Antihistamines | Astemizole, Terfenadine |

This table is not exhaustive and includes a selection of interacting drugs.

Certain medications, when administered with this compound, can potentiate its arrhythmogenic effects through mechanisms that may or may not be directly related to QTc prolongation. These interactions can destabilize the cardiac electrical environment, increasing the likelihood of various types of arrhythmias. drugbank.com

Table 2: Drugs that may Increase the Arrhythmogenic Activities of this compound drugbank.com

| Drug Class | Interacting Drug |

|---|---|

| Antiarrhythmics | Acebutolol, Ajmaline, Bretylium, Disopyramide, Flecainide, Mexiletine |

| Beta-Blockers | Atenolol, Betaxolol, Carvedilol, Celiprolol, Metoprolol |

| Calcium Channel Blockers | Amlodipine, Diltiazem, Mibefradil |

| Cardiac Glycosides | Deslanoside, Digitoxin, Digoxin |

This table provides examples and is not a complete list of all interacting drugs.

The therapeutic effectiveness of this compound can be either enhanced or diminished by other drugs. For instance, the therapeutic efficacy of this compound can be increased when used in combination with the beta-blocker Bisoprolol. drugbank.com Conversely, the co-administration of drugs that induce the metabolism of this compound could potentially decrease its plasma concentration and, consequently, its antiarrhythmic effect, although specific inducers have not been well-documented.

Toxicological Considerations in Preclinical and Clinical Contexts

Observed Toxic Effects in Research Models

Research into Bunaftine's effects in animal models has identified certain toxicological observations. Notably, studies comparing this compound with other antiarrhythmic agents, such as quinidine (B1679956), ajmaline, procainamide, xylocaine, and propranolol, in rabbit heart models revealed that this compound, similar to quinidine, reduced myocardial oxygen consumption when administered at high concentrations. ethernet.edu.et This suggests a direct impact on cardiac metabolic function at elevated exposure levels. The metabolic changes induced by such drugs are considered secondary or toxic effects, with the myocardial cell membrane identified as the primary site of action. ethernet.edu.et While general preclinical toxicity studies aim to determine toxicity to organs, examine the connection to drug exposure, and assess on- and off-target consequences, detailed, specific observed toxic effects for this compound beyond these cardiac metabolic alterations are not extensively detailed in publicly available research literature.

Metabolic Changes as Potential Secondary or Toxic Effects

Acute Toxicity Studies (General Research Context)

Acute toxicity studies are designed to assess the adverse effects that occur after the administration of a single dose, or multiple doses given within a 24-hour period, of a test substance. oecd.orgphysionet.org These short-term assessments are fundamental in early-stage preclinical development to evaluate the potential hazards of a compound and to provide preliminary identification of target organs for drug-specific toxicity. oecd.org

Typical acute toxicity studies in rodents (e.g., mice or rats) involve administering the test substance via relevant routes (e.g., oral gavage) and observing animals for mortality, signs of gross toxicity, and behavioral changes over a period, commonly 14 days. oecd.org Endpoints typically include daily detailed observations, body weight measurements, and gross necropsy at the terminal sacrifice. oecd.orgoecd.org Specific tests, such as hematological, urinary, and clinical chemistry analyses, along with histopathological examinations, may also be performed to identify more definitive toxic or gross pathological endpoints. oecd.org The primary goal is to identify the maximum tolerated dose (MTD) and to classify the substance for acute toxicity according to systems like the Globally Harmonised System (GHS). physionet.org

Despite the importance of these studies, specific quantitative acute toxicity data, such as LD50 values (the dose lethal to 50% of tested animals), or detailed qualitative observations of acute toxic effects for this compound in common research models are not widely available in publicly accessible databases or literature. Sources like DrugBank online indicate that specific toxicity data for this compound is "Not Available." drugbank.com

Synthetic Methodologies and Compound Development

Chemical Synthesis Pathways of Bunaftine

The synthesis of this compound, chemically known as N-butyl-N-(2-(diethylamino)ethyl)-1-naphthalenecarboxamide, has been documented in scientific literature, with key methods outlined in a German patent and subsequent publications. The primary synthetic routes involve the reaction of a 1-naphthoyl chloride with a suitably substituted diamine.

A common pathway for the synthesis of this compound initiates with 1-naphthoic acid . This starting material is first converted to its more reactive acid chloride derivative, 1-naphthoyl chloride . This activation is typically achieved by reacting 1-naphthoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent and crucial step involves the acylation of a specific diamine, N-butyl-N'-(diethyl)ethane-1,2-diamine . In this reaction, the 1-naphthoyl chloride is treated with the diamine, leading to the formation of the amide bond that characterizes the this compound molecule. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.

An alternative approach may involve the direct coupling of 1-naphthoic acid with the diamine using peptide coupling reagents. This method avoids the need for the preparation of the acyl chloride.

The final product, this compound, is then typically purified using standard laboratory techniques such as crystallization or chromatography to yield a compound of high purity.

Table 1: Key Reactants in this compound Synthesis

| Reactant Name | Chemical Formula | Role in Synthesis |

| 1-Naphthoic acid | C₁₁H₈O₂ | Starting material |

| Thionyl chloride | SOCl₂ | Chlorinating agent |

| 1-Naphthoyl chloride | C₁₁H₇ClO | Activated intermediate |

| N-butyl-N'-(diethyl)ethane-1,2-diamine | C₁₀H₂₄N₂ | Diamine reactant |

Synthesis of this compound Analogs and Derivatives

The exploration of this compound's chemical space has led to the synthesis of various analogs and derivatives to investigate their structure-activity relationships (SAR). These modifications often target different parts of the this compound molecule, including the naphthalene (B1677914) ring, the butyl group, and the diethylaminoethyl side chain.

Research into analogs has included the synthesis of compounds with substitutions on the naphthalene ring. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions of the naphthalene moiety can influence the electronic properties of the molecule and, consequently, its biological activity.

Modifications of the N-butyl group have also been explored. This has involved the synthesis of analogs with different alkyl chain lengths or branching to assess the impact of steric bulk and lipophilicity on the compound's efficacy.

Furthermore, the diethylaminoethyl side chain has been a key target for modification. Derivatives have been synthesized with alterations to the length of the ethyl linker and the nature of the alkyl substituents on the terminal nitrogen atom. These changes can affect the basicity and steric hindrance around the nitrogen, which can be crucial for receptor binding. The synthesis of these analogs generally follows similar synthetic pathways to that of this compound, utilizing appropriately modified starting materials.

Table 2: Examples of Synthetic Analogs of Naphthalenecarboxamides

| Analog Type | General Structure | Synthetic Approach |

| Substituted Naphthalene Ring | N-(substituted-naphthyl)-carboxamide | Acylation of a substituted naphthoyl chloride with the diamine. |

| Modified N-Alkyl Group | N-(modified-alkyl)-N-(2-(diethylamino)ethyl)-1-naphthalenecarboxamide | Acylation of 1-naphthoyl chloride with a modified diamine. |

| Altered Aminoalkyl Side Chain | N-butyl-N-(modified-aminoalkyl)-1-naphthalenecarboxamide | Acylation of 1-naphthoyl chloride with a diamine containing a modified aminoalkyl chain. |

Development of this compound-Related Chemical Scaffolds

The naphthalenecarboxamide core of this compound serves as a valuable chemical scaffold for the development of new therapeutic agents. scirp.orgscirp.org The inherent properties of the naphthalene ring system, such as its planarity and ability to participate in π-stacking interactions, make it an attractive starting point for drug design. scirp.orgscirp.org

Medicinal chemists have utilized the naphthalenecarboxamide scaffold to design and synthesize novel compounds with potential applications beyond antiarrhythmic activity. The versatility of this scaffold allows for the introduction of a wide range of functional groups at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.

The development of these scaffolds often involves combinatorial chemistry approaches, where libraries of related compounds are synthesized by systematically varying the substituents on the naphthalene ring and the amide nitrogen. This allows for the rapid exploration of the chemical space around the core scaffold and the identification of compounds with improved potency, selectivity, or pharmacokinetic profiles. The insights gained from studying the SAR of this compound and its analogs have informed the design of these new chemical entities based on the naphthalenecarboxamide scaffold.

Advanced Analytical Research Methodologies for Bunaftine

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in the pharmaceutical sciences for separating and quantifying the components of a mixture. For a compound like Bunaftine, ensuring its purity and accurately measuring its concentration are critical for both research and potential therapeutic applications.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of pharmaceutical compounds. For tertiary amines such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. The separation is typically achieved on a C18 or C8 column, which consists of a silica-based stationary phase with bonded octadecylsilane (B103800) or octylsilane (B1236092) groups, respectively.

The mobile phase for analyzing tertiary amines often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing, which can be an issue with basic compounds like amines due to their interaction with residual silanol (B1196071) groups on the silica (B1680970) support, additives are often included in the mobile phase. These can include triethylamine (B128534) or other amine modifiers to saturate the active sites on the stationary phase, or the use of a low pH mobile phase to ensure the amine is in its protonated, more water-soluble form. Detection is commonly performed using a UV detector, as the naphthalene (B1677914) moiety in this compound possesses a strong chromophore that absorbs UV light, typically in the range of 220-280 nm.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known this compound concentration. The peak area from the chromatogram of an unknown sample can then be used to determine its concentration by interpolation from the calibration curve. The method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.2 min |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is a tertiary amine, certain considerations must be taken into account for successful GC analysis. Amines can exhibit poor peak shape and tailing on standard non-polar or moderately polar GC columns due to their basicity and tendency to interact with active sites on the column surface.

To mitigate these issues, specialized columns with a basic deactivation layer are often used for the analysis of amines. Alternatively, derivatization of the amine can be performed to create a less polar and more volatile compound, although this adds an extra step to the sample preparation process. Common carrier gases include helium, nitrogen, and hydrogen.

The choice of detector is also critical. A Flame Ionization Detector (FID) is a common choice for organic compounds, providing good sensitivity. For higher selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) is particularly well-suited for nitrogen-containing compounds like this compound. When coupled with a mass spectrometer (GC-MS), this technique not only provides quantitative information but also structural data based on the fragmentation pattern of the molecule.

Table 2: General GC Considerations for Tertiary Amine Analysis

| Parameter | Consideration |

|---|---|

| Column | Fused silica capillary column with a wax or amine-specific stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless, depending on concentration |

| Injector Temperature | Sufficiently high to ensure complete volatilization without degradation |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Derivatization | May be necessary to improve peak shape and volatility |

Spectroscopic Methods for Structural Elucidation and Analysis

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities and for confirming the identity of known compounds.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique such as HPLC (LC-MS) or GC (GC-MS), it provides a wealth of information for both quantification and structural elucidation.

For this compound, electrospray ionization (ESI) would be a suitable ionization technique for LC-MS, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this ion, allowing for the determination of the elemental composition of this compound with high confidence.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would be expected to occur at the weaker bonds, such as the C-N bonds. Cleavage of the butyl group and the ethyl groups from the nitrogen atom, as well as fragmentation of the naphthylmethyl moiety, would produce a characteristic fragmentation pattern.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 298.2222 | Protonated molecular ion |

| [M-C₂H₅]⁺ | 268.1909 | Loss of an ethyl group |

| [M-C₄H₉]⁺ | 240.1596 | Loss of the butyl group |

| [C₁₀H₇CH₂]⁺ | 141.0704 | Naphthylmethyl cation (Tropylium-like ion) |

| [C₄H₁₀N]⁺ | 72.0813 | Butylethylamine fragment |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR are the most common NMR experiments.

The ¹H NMR spectrum of this compound would show distinct signals for the protons in the different chemical environments of the molecule. The aromatic protons of the naphthalene ring would appear in the downfield region (typically 7-8 ppm). The methylene (B1212753) protons of the naphthylmethyl group would likely appear as a singlet around 4-5 ppm. The protons of the butyl and ethyl groups attached to the nitrogen would be found in the upfield region (typically 0.5-3 ppm), with characteristic splitting patterns (e.g., triplets and quartets for the ethyl group, and a triplet and multiplets for the butyl group) due to spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons of the naphthalene ring would resonate in the downfield region (120-140 ppm). The methylene carbon of the naphthylmethyl group and the carbons of the alkyl chains attached to the nitrogen would appear in the upfield region.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl-H | 7.4 - 8.0 | 125 - 135 |

| -CH₂-Naphthyl | ~3.8 | ~55 |

| N-CH₂- (Butyl) | ~2.5 (t) | ~52 |

| -CH₂-CH₂-CH₃ (Butyl) | ~1.4 (m) | ~29 |

| -CH₂-CH₃ (Butyl) | ~1.3 (m) | ~20 |

| -CH₃ (Butyl) | ~0.9 (t) | ~14 |

| N-CH₂- (Ethyl) | ~2.6 (q) | ~47 |

| -CH₃ (Ethyl) | ~1.1 (t) | ~12 |

Electrophysiological Measurement Techniques

To understand the pharmacological effects of this compound on cardiac tissue, electrophysiological measurement techniques are essential. These methods allow researchers to study the electrical properties of single cells or tissues and how they are affected by a compound.

A key technique is the use of intracellular microelectrodes to record the action potentials of cardiac fibers. This method was used in a study on guinea-pig ventricular fibers to investigate the effects of this compound. nih.gov The study found that this compound significantly alters the characteristics of the ventricular action potential. nih.gov

Specifically, at concentrations of 10⁻⁵ M and higher, this compound did not affect the resting membrane potential but caused a significant decrease in the amplitude and the maximum rate of rise (Vmax) of the action potential. nih.gov Furthermore, at concentrations of 10⁻⁶ M and higher, both the action potential duration (APD) and the effective refractory period were prolonged. nih.gov These findings suggest that this compound has a significant effect on the ion channels responsible for the different phases of the cardiac action potential. The compound also demonstrated the ability to decrease ventricular excitability and suppress pacemaker activity induced by barium ions or adrenaline. nih.gov However, it did not affect Ca²⁺-mediated action potentials. nih.gov

Table 5: Electrophysiological Effects of this compound on Guinea-Pig Ventricular Fibers

| Parameter | Effect of this compound (≥10⁻⁵ M) | Effect of this compound (≥10⁻⁶ M) |

|---|---|---|

| Resting Membrane Potential | No change | No change |

| Action Potential Amplitude | Decreased | - |

| Maximum Rate of Rise (Vmax) | Decreased | - |

| Action Potential Duration (APD) | - | Prolonged |

| Effective Refractory Period | - | Prolonged |

| Ventricular Excitability | Decreased | Decreased |

| Pacemaker Activity | Suppressed | Suppressed |

| Ca²⁺-mediated Action Potentials | No change | No change |

Monophasic Action Potential Recording

Monophasic action potential (MAP) recording is a vital electrophysiological technique used to measure the electrical activity of myocardial tissue. thoracickey.com Unlike surface electrocardiograms, which provide a summative view, MAP recordings offer localized information about cellular depolarization and repolarization. thoracickey.com This method provides a high-fidelity representation of the transmembrane action potential's duration and configuration. nih.gov

The technology utilizes a contact electrode catheter that, when pressed against the endocardium, records the potential difference between the small area of depolarized tissue under the electrode and the surrounding polarized tissue. thoracickey.com This allows for precise measurement of the action potential duration (APD), which is a critical parameter in cardiac electrophysiology. thoracickey.com MAP recordings can reveal important information about the effects of pharmacological agents on the heart's electrical cycle. nih.gov For instance, the technique can be employed to assess how a compound alters the repolarization phase, which is essential for understanding its potential pro-arrhythmic or anti-arrhythmic properties. While direct studies on this compound using this technique are not prevalent in the reviewed literature, its application would be invaluable in determining any effects of this compound on myocardial action potentials.

Key parameters that can be assessed with Monophasic Action Potential Recording include:

Action Potential Duration (APD) at various percentages of repolarization (e.g., APD90). researchgate.net

Changes in the resting membrane potential.

The presence of early afterdepolarizations (EADs). nih.gov

Conduction velocity between two recording sites. researchgate.net

Patch Clamp Techniques for Ion Channel Analysis (Conceptual)

The patch-clamp technique is a refined electrophysiological method that allows for the study of ionic currents flowing through single ion channels in the cell membrane. researchgate.netnih.gov This technique provides unparalleled resolution, enabling the direct measurement of the opening, closing, and conductance of individual channels. the-scientist.com Developed by Erwin Neher and Bert Sakmann, it has become a cornerstone of ion channel research. the-scientist.com

Conceptually, a micropipette with a very small tip diameter is sealed onto the surface of a cell membrane, electrically isolating a small "patch" of the membrane. the-scientist.com This high-resistance "giga-seal" allows for the recording of the minute electrical currents—in the picoampere range—that pass through the ion channels within the patch. researchgate.net The versatility of the patch-clamp technique allows for several recording configurations, including whole-cell, inside-out, and outside-out patches, each providing a unique window into ion channel function and modulation by compounds like this compound. nih.gov

The application of patch-clamp techniques to study this compound could elucidate its specific interactions with various ion channels. By systematically testing its effect on different channel types (e.g., sodium, potassium, calcium channels), researchers could identify specific molecular targets. This would provide a mechanistic understanding of any electrophysiological effects observed in broader studies, such as MAP recordings.

| Patch Clamp Configuration | Information Gained | Potential Application for this compound Research |

| Whole-Cell Recording | Measures the sum of currents from all ion channels on the cell membrane. researchgate.net | To determine the overall effect of this compound on the cell's total ionic currents. |

| Single-Channel Recording | Allows for the study of the activity of a single ion channel. researchgate.net | To identify specific ion channels that are modulated by this compound and to study the kinetics of this interaction. |

| Inside-Out Patch | Exposes the intracellular surface of the membrane to the bath solution. nih.gov | To investigate if this compound's effects are mediated by intracellular signaling pathways. |

| Outside-Out Patch | Exposes the extracellular surface of the membrane to the bath solution. nih.gov | To study the direct binding and effect of this compound on the extracellular domain of ion channels. |

Immunofluorescence Microscopy for Cellular Studies

Immunofluorescence microscopy is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells. bdbiosciences.com This method has been employed to investigate the effects of this compound on the cellular architecture of cultured human fibroblasts and HeLa cells. nih.gov

Studies have shown that treatment with this compound induces significant morphological changes in these cells. At concentrations ranging from 0.5 to 2.0 mM, the cells undergo contraction and rounding, accompanied by a loss of microvilli-like processes. nih.gov Within the cytoplasm, aggregates of dense, granular, and fibrillar material form, and the rough endoplasmic reticulum becomes vesiculated. nih.gov

| This compound Concentration | Observed Effects in Human Fibroblasts and HeLa Cells | Reference |

| 0.4 mM | Increased percentage of mitotic cells. | nih.gov |

| 0.5-2.0 mM | Contraction and rounding of cells, loss of microvilli-like processes, formation of cytoplasmic aggregates, vesiculation of the rough endoplasmic reticulum, disruption of actin filament bundles. | nih.gov |

| 0.8-1.0 mM | Markedly decreased percentage of mitotic cells. | nih.gov |

Emerging Research Avenues and Future Perspectives

Novel Therapeutic Targets and Indications

While Bunaftine is recognized for its antiarrhythmic properties, ongoing research in atrial fibrillation (AF) is continuously identifying novel therapeutic targets that could potentially expand the application of existing compounds or guide the development of new ones. nih.govnih.gov Atrial fibrillation, the most common cardiac arrhythmia, is associated with a heightened risk of stroke and heart failure. nih.gov Current therapeutic options often have limitations, including pro-arrhythmic effects, which drives the search for more targeted therapies. nih.gov

Research into the molecular mechanisms of AF has pointed to several potential targets aimed at atrial-selective action to avoid ventricular pro-arrhythmia. nih.govphysoc.orgnih.gov These include ion channels predominantly expressed in the atria, such as those carrying the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated inward rectifier potassium current (IK,ACh). nih.govphysoc.orgresearchgate.net Additionally, small-conductance calcium-activated potassium (SK) channels have been identified as potential targets for AF therapy. news-medical.net

Although these novel targets are being actively investigated for the development of new antiarrhythmic drugs, there is currently a lack of specific published research directly linking this compound to these emerging therapeutic targets. Future studies could explore the activity of this compound or its analogues on these atrial-specific channels to determine if it has indications beyond its currently understood mechanism of action.

Development of More Selective Antiarrhythmic Agents

The development of antiarrhythmic drugs is shifting towards more selective agents to minimize adverse effects. nih.gov A key goal in the treatment of atrial fibrillation is to achieve atrial selectivity, thereby reducing the risk of life-threatening ventricular arrhythmias. nih.govphysoc.org This has led to the exploration of compounds that target ion channels and proteins specific to the atria. nih.gov